1-(2-Bromoethyl)-3,5-difluorobenzene
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Overview
Description
“1-(2-Bromoethyl)-3,5-difluorobenzene” is a halogenated organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with bromoethyl and difluoro groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized from a related compound through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromoethyl group and two fluorine atoms. The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .Chemical Reactions Analysis
The compound, like other halogenated organic compounds, might undergo various chemical reactions, including nucleophilic substitution and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Halogenated organic compounds generally have higher boiling points and densities compared to their non-halogenated counterparts .Scientific Research Applications
Photodissociation Studies
1-(2-Bromoethyl)-3,5-difluorobenzene has been investigated in the context of photodissociation. Research using ab initio methods studied the C–Br photo-fragmentation of bromo-3,5-difluorobenzene, which is closely related to this compound. This study revealed a reaction coordinate combining carbon–bromine bond stretch and bromine out-of-plane bending on the S1 surface with an activation energy compatible with the observed picosecond time scale (Borg, 2007).
Organometallic Methods and Functionalization
The compound has been a subject in the exploration of structural opportunities through organometallic methods. Studies have shown the selective conversion of similar difluorobenzene derivatives into various benzoic acids and bromobenzoic acids, demonstrating the compound's potential in organic synthesis and functionalization (Schlosser & Heiss, 2003).
Suzuki-Miyaura Reactions
This compound and related compounds have been utilized in Suzuki-Miyaura reactions. Research demonstrated the one-pot synthesis of difluorinated ortho-terphenyls by site-selective Suzuki-Miyaura reactions with 1,2-dibromo-3,5-difluorobenzene, indicating the compound's role in facilitating complex organic syntheses (Sharif et al., 2010).
Synthesis and Structural Analysis
The compound has been studied for its application in the synthesis of complex organic molecules. For example, the facile synthesis and X-ray structure analysis of alkoxy-functionalized dibenzo[fg,op]naphthacenes involved the use of 1,3-bis(2-bromophenyl)-2,5-diphenylbenzenes, a process relevant to this compound (Cheng et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFMCHYXPCYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614255 |
Source
|
Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958027-90-2 |
Source
|
Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958027-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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